

Application Notes and Protocols for Peptide Labeling with Methylamino-PEG2-acid

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Compound of Interest		
Compound Name:	Methylamino-PEG2-acid	
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Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a peptide's solubility, stability, and circulation half-life, while reducing its immunogenicity and susceptibility to enzymatic degradation.[1][2][3] Methylamino-PEG2-acid is a short, hydrophilic, bifunctional linker that allows for the precise introduction of a diethylene glycol spacer. This application note provides detailed protocols for the labeling of peptides with Methylamino-PEG2-acid, subsequent purification, and characterization, as well as an example of its application in studying cellular signaling pathways.

Reaction Principle

The carboxylic acid moiety of **Methylamino-PEG2-acid** can be activated to an amine-reactive intermediate, which then forms a stable amide bond with primary amines on a peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] The methylamino group on the other end of the PEG linker can be used for further conjugation if desired.



The reaction proceeds in two main steps:

- Activation of Carboxylic Acid: EDC reacts with the carboxyl group of Methylamino-PEG2acid to form a highly reactive O-acylisourea intermediate.[4]
- Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the peptide to form a stable amide bond, releasing NHS.[4]

Experimental Protocols Materials and Reagents

- Peptide with at least one primary amine (e.g., TNYL-RAW)
- Methylamino-PEG2-acid HCl salt
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
- HPLC Solvents: Solvent A (0.1% Trifluoroacetic acid (TFA) in water), Solvent B (0.1% TFA in acetonitrile)
- Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)



Protocol 1: Peptide Labeling with Methylamino-PEG2-acid

This protocol is a general guideline and may require optimization for specific peptides.

- Peptide Preparation: Dissolve the peptide in the Coupling Buffer at a concentration of 1-10 mg/mL.
- Methylamino-PEG2-acid Stock Solution: Prepare a 100 mM stock solution of Methylamino-PEG2-acid in anhydrous DMF or DMSO.
- Activation of Methylamino-PEG2-acid:
 - In a separate microcentrifuge tube, add a 10-fold molar excess of Methylamino-PEG2acid relative to the peptide.
 - Add a 1.2-fold molar excess of EDC and a 1.2-fold molar excess of NHS (relative to the Methylamino-PEG2-acid) to the Methylamino-PEG2-acid solution.
 - Add Reaction Buffer to the mixture.
 - Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
- Conjugation Reaction:
 - Add the activated Methylamino-PEG2-acid solution to the peptide solution.
 - Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
 - Incubate the reaction at room temperature for 2 hours to overnight with gentle stirring.
- Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC



- Sample Preparation: Acidify the reaction mixture with an equal volume of Solvent A (0.1% TFA in water). Centrifuge to remove any precipitate.
- HPLC Setup: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
- Injection and Separation: Inject the sample onto the column. Elute the peptide conjugate using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.[6]
- Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the PEGylated peptide peak, which is expected to elute earlier than the unmodified peptide due to the increased hydrophilicity from the PEG linker.
- Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to confirm the purity and identity of the PEGylated peptide.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Protocol 3: Characterization by Mass Spectrometry

- Sample Preparation: Reconstitute a small amount of the lyophilized product in an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
- Mass Spectrometry Analysis: Analyze the sample by ESI-MS or MALDI-TOF to determine the molecular weight of the conjugate.
- Data Interpretation: The mass spectrum should show a peak corresponding to the molecular
 weight of the peptide plus the mass of the Methylamino-PEG2-acid linker (191.21 Da). The
 absence of a significant peak at the molecular weight of the unmodified peptide indicates a
 high labeling efficiency. Multiple additions of the PEG linker may be observed if the peptide
 contains multiple labeling sites (e.g., lysine residues).

Data Presentation



Parameter	Unmodified Peptide (TNYL- RAW)	Methylamino- PEG2-acid Labeled Peptide	Reference
Molecular Weight (Da)	~1757	~1948	Calculated
HPLC Retention Time	Later Elution	Earlier Elution	[6]
Labeling Efficiency (%)	N/A	>90% (Expected)	General Observation
Yield (%)	N/A	Dependent on purification	General Observation

Application Example: Modulation of EphB4 Receptor Signaling

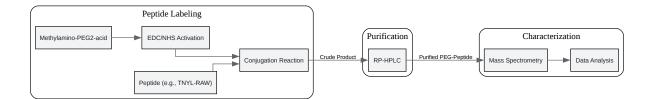
The EphB4 receptor tyrosine kinase and its ligand, ephrin-B2, are involved in various physiological and pathological processes, including angiogenesis and cancer progression.[7][8] The TNYL-RAW peptide is a known antagonist of the EphB4 receptor, inhibiting its activation by ephrin-B2.[9] However, its therapeutic potential is limited by a short in vivo half-life.

PEGylation of TNYL-RAW with a short linker like **Methylamino-PEG2-acid** can enhance its stability and pharmacokinetic profile without significantly compromising its binding affinity to the EphB4 receptor.[9][10] The PEGylated peptide can be used as a tool to study the downstream signaling pathways of EphB4 in a more sustained manner.

Upon binding of ephrin-B2, the EphB4 receptor dimerizes and autophosphorylates, initiating a forward signaling cascade.[11][12] This can activate pathways such as the PI3K/Akt and MAPK/ERK pathways, leading to cell proliferation, migration, and survival. The TNYL-RAW peptide, and by extension its PEGylated form, acts as an antagonist by binding to the ligand-binding pocket of EphB4, thereby preventing ephrin-B2 binding and subsequent receptor activation and downstream signaling.[7][9]

Visualizations

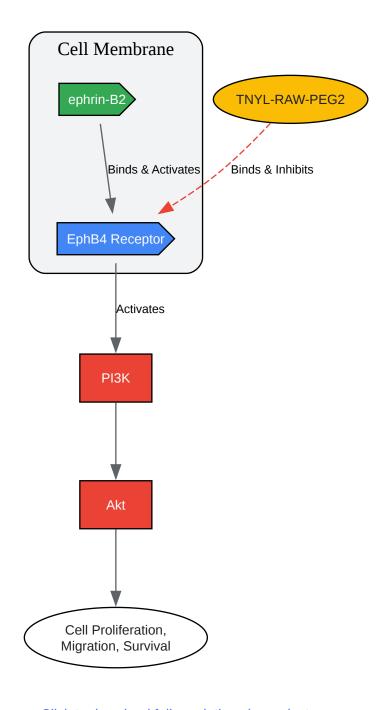




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Experimental workflow for peptide labeling.





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